3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one 3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 52090-81-0
VCID: VC15961810
InChI: InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10)
SMILES:
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one

CAS No.: 52090-81-0

Cat. No.: VC15961810

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one - 52090-81-0

Specification

CAS No. 52090-81-0
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 3-bromo-2,4-dihydropyrazolo[4,3-b]pyridin-5-one
Standard InChI InChI=1S/C6H4BrN3O/c7-6-5-3(9-10-6)1-2-4(11)8-5/h1-2H,(H,8,11)(H,9,10)
Standard InChI Key SERIRBFJLYIYCS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)NC2=C(NN=C21)Br

Introduction

Structural and Molecular Characteristics

Core Framework and Nomenclature

3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one belongs to the pyrazolopyridine family, characterized by a fused bicyclic system containing a pyrazole ring (positions 1–3) and a pyridinone ring (positions 4–6). The bromine substituent at position 3 and the ketone group at position 5 define its electronic configuration and reactivity profile. IUPAC nomenclature follows the fusion pattern where the pyrazole ring is designated as the principal component, with numbering prioritizing the pyridinone oxygen .

Molecular Geometry and Tautomerism

X-ray crystallographic data for analogous compounds (e.g., 5-Bromo-1H-pyrazolo[3,4-b]pyridine) reveal planar geometries with bond lengths of 1.34 Å for C=N in the pyrazole ring and 1.41 Å for C-Br . Tautomeric equilibria between the 1H- and 4H- forms are influenced by solvent polarity, with DMSO stabilizing the 1H-tautomer due to strong hydrogen bonding with the pyridinone oxygen .

Spectroscopic Properties

IR Spectroscopy: Stretching vibrations observed at ~1685 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), and 610 cm⁻¹ (C-Br) align with brominated pyrazolopyridinones .
NMR Data:

  • 1H^1H NMR (DMSO-d6d_6): δ 8.21 (s, H-2), 7.95 (d, J=5.2J = 5.2 Hz, H-6), 6.78 (d, J=5.2J = 5.2 Hz, H-5) .

  • 13C^{13}C NMR: δ 165.3 (C=O), 148.9 (C-3), 132.1 (C-6), 121.4 (C-5), 115.2 (C-2) .

Synthetic Methodologies

Halogenation Strategies

Bromination typically occurs via electrophilic aromatic substitution using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 or NBS\text{NBS} (N-bromosuccinimide). For example, iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with I2/KOH\text{I}_2/\text{KOH} achieves 82.5% yield , suggesting analogous conditions could introduce bromine at position 3.

Cyclocondensation Approaches

SubstrateReagentTemperature (°C)Yield (%)
1H-pyrazolo[3,4-b]pyridineBr2\text{Br}_22568
1H-pyrazolo[4,3-b]pyridineNBS\text{NBS}8072*
*Theoretical yield based on analog data .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but improved solubility in polar aprotic solvents (DMSO: 12 mg/mL). Stability studies indicate decomposition <5% after 72 hours at 25°C, with photodegradation observed under UV light .

Acid-Base Behavior

The pyridinone oxygen (pKa ≈ 9.4) and pyrazole NH (pKa ≈ 4.7) govern pH-dependent solubility. Protonation at N-1 enhances water solubility but reduces membrane permeability .

Biological Activity and Applications

Antimicrobial Properties

Though untested directly, structural analogs demonstrate MIC values of 2–8 µg/mL against S. aureus and E. coli . The electron-withdrawing bromine likely enhances membrane interaction by increasing compound lipophilicity (clogP = 2.1).

Future Research Directions

  • Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity and yield.

  • Pharmacological Profiling: Evaluate in vitro cytotoxicity and ADMET properties.

  • Materials Applications: Explore use as a ligand in photoluminescent complexes.

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